molecular formula C26H38O2 B167141 Santowhite CAS No. 85-60-9

Santowhite

Cat. No.: B167141
CAS No.: 85-60-9
M. Wt: 382.6 g/mol
InChI Key: PFANXOISJYKQRP-UHFFFAOYSA-N
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Description

Santowhite is a synthetic antioxidant compound widely used to prevent oxidative degradation in polymers and other materials. It is known for its ability to donate hydrogen atoms to free radicals, thereby stabilizing the material and preventing oxidative damage. This compound is particularly effective in protecting polymers from oxidative stress, which can lead to material deterioration.

Preparation Methods

Synthetic Routes and Reaction Conditions

Santowhite is synthesized through a series of chemical reactions involving phenolic compounds. The synthesis typically involves the alkylation of phenolic compounds with alkyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the deprotonation of the phenolic hydroxyl group, making it more nucleophilic. The nucleophilic phenoxide ion then reacts with the alkyl halide to form the desired alkylated phenolic compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction mixture is typically heated to a specific temperature to optimize the reaction rate, and the product is purified through distillation or recrystallization. The final product is then formulated into various forms, such as powders or granules, for ease of use in different applications.

Chemical Reactions Analysis

Types of Reactions

Santowhite primarily undergoes oxidation and reduction reactions. It acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing further oxidative damage. The compound can also undergo substitution reactions, where the phenolic hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: this compound reacts with free radicals such as polymeric hydroperoxide radicals (ROO•) and polymeric radicals (R•). The reaction typically occurs at elevated temperatures and in the presence of oxygen.

    Reduction: this compound can be reduced back to its original form by reacting with reducing agents such as ascorbic acid.

    Substitution: The phenolic hydroxyl group in this compound can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from the reactions of this compound include stable phenoxy radicals and various substituted phenolic compounds. These products are less reactive and help in stabilizing the material by preventing further oxidative degradation.

Scientific Research Applications

Santowhite has a wide range of scientific research applications, including:

    Chemistry: It is used as an antioxidant additive in polymer chemistry to prevent oxidative degradation of polymers. It is also used in the synthesis of other phenolic compounds.

    Biology: this compound is studied for its potential antioxidant properties in biological systems. It is used in research to understand the mechanisms of oxidative stress and its impact on biological molecules.

    Medicine: The compound is investigated for its potential therapeutic applications as an antioxidant in preventing oxidative damage in cells and tissues.

    Industry: this compound is widely used in the plastics and rubber industries to enhance the durability and longevity of polymeric materials. It is also used in the production of coatings, adhesives, and sealants to improve their resistance to oxidative degradation.

Comparison with Similar Compounds

Santowhite is compared with other similar antioxidant compounds such as:

    Butylated Hydroxyanisole (BHA): Both compounds are phenolic antioxidants, but this compound has a higher antioxidant potential due to its ability to donate hydrogen atoms more effectively.

    Octyl Gallate (OG): Octyl gallate is another phenolic antioxidant, but this compound is more effective in preventing oxidative degradation in polymers.

    Propyl Gallate (PG): Similar to octyl gallate, propyl gallate is a phenolic antioxidant, but this compound has a higher stability and effectiveness in various applications.

This compound’s uniqueness lies in its high antioxidant potential and stability, making it a preferred choice in various industrial and research applications.

Properties

IUPAC Name

2-tert-butyl-4-[1-(5-tert-butyl-4-hydroxy-2-methylphenyl)butyl]-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O2/c1-10-11-18(19-14-21(25(4,5)6)23(27)12-16(19)2)20-15-22(26(7,8)9)24(28)13-17(20)3/h12-15,18,27-28H,10-11H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFANXOISJYKQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=C(C=C1C)O)C(C)(C)C)C2=CC(=C(C=C2C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029602
Record name 4,4'-Butane-1,1-diylbis(2-tert-butyl-5-methylphenol)
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Molecular Weight

382.6 g/mol
Source PubChem
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Physical Description

Dry Powder, White solid; [HSDB] White to off-white powder; [MSDSonline]
Record name Phenol, 4,4'-butylidenebis[2-(1,1-dimethylethyl)-5-methyl-
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Record name m-Cresol, 4,4'-butylidenebis(6-tert-butyl-
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Density

1.03 @ 25 °C
Record name M-CRESOL, 4,4'-BUTYLIDENEBIS(6-TERT-BUTYL-
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Color/Form

WHITE POWDER

CAS No.

85-60-9
Record name 4,4′-Butylidenebis(3-methyl-6-tert-butylphenol)
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Record name m-Cresol, 4,4'-butylidenebis(6-tert-butyl-
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Record name Santowhite
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Record name Phenol, 4,4'-butylidenebis[2-(1,1-dimethylethyl)-5-methyl-
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Record name 4,4'-Butane-1,1-diylbis(2-tert-butyl-5-methylphenol)
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Record name 6,6'-di-tert-butyl-4,4'-butylidenedi-m-cresol
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Record name 4,4'-BUTYLIDENEBIS(2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL)
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Record name M-CRESOL, 4,4'-BUTYLIDENEBIS(6-TERT-BUTYL-
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Melting Point

209 °C
Record name M-CRESOL, 4,4'-BUTYLIDENEBIS(6-TERT-BUTYL-
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5250
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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